

Spectroscopic and Structural Elucidation of Viniferol D: A Technical Guide

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Compound of Interest

Compound Name: *Viniferol D*

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Introduction

Viniferol D is a complex stilbenoid, a resveratrol trimer, that has garnered interest within the scientific community for its potential biological activities. As a member of the diverse family of oligostilbenes found in various plant species, particularly in grapevines (*Vitis vinifera*), **Viniferol D** represents a challenging and intriguing subject for natural product chemistry and drug discovery. Its intricate, three-dimensional structure necessitates a comprehensive analytical approach for unequivocal identification and characterization. This technical guide provides an in-depth overview of the spectroscopic data for **Viniferol D**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to support research and development efforts.

Physicochemical and Mass Spectrometry Data

(+)-**Viniferol D**, a new stilbenetrimer, was first isolated from the stems of *Vitis vinifera* 'Kyohou'. [1] Its molecular formula was determined to be $C_{42}H_{32}O_9$ by high-resolution fast atom bombardment mass spectrometry (HR-FABMS). [1] The optical rotation, a key physical property for this chiral molecule, was reported as $[\alpha]_D +101.4^\circ$ (c 0.27, MeOH). [1]

Mass spectrometry data is critical for confirming the molecular weight and elemental composition of **Viniferol D**. The precursor ion observed in mass spectrometric analysis is a key identifier for this compound.

Parameter	Value	Source
Molecular Formula	C ₄₂ H ₃₂ O ₉	[1]
Molecular Weight	680.70 g/mol	Calculated
Precursor Ion (m/z)	679.197	[1]
Ionization Mode	Positive Ion Mode	Inferred
Optical Rotation	[α] _D +101.4° (c 0.27, MeOH)	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of **Viniferol D** heavily relies on one- and two-dimensional NMR spectroscopy. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the determination of its complex connectivity and stereochemistry. The following tables summarize the reported NMR data for **Viniferol D**. The ¹³C NMR data for **Viniferol D** is noted to be very similar to that of (+)-ampelopsin C.[1]

¹H NMR Spectral Data

Proton	Chemical Shift (δ) in acetone- d_6 (ppm)	Coupling Constant (J) in Hz	Chemical Shift (δ) in methanol- d_4 (ppm)	Coupling Constant (J) in Hz
H-2a, 6a	7.23 (2H, d)	8.8	7.10 (2H, d)	8.8
H-3a, 5a	Not explicitly reported	Not explicitly reported	6.69 (2H, d)	8.8
H-2b, 6b	Not explicitly reported	Not explicitly reported	6.94 (2H, d)	8.8
H-3b, 5b	Not explicitly reported	Not explicitly reported	6.52 (2H, d)	8.8
H-2c, 6c	Not explicitly reported	Not explicitly reported	6.69 (2H, d)	8.8
H-3c, 5c	Not explicitly reported	Not explicitly reported	6.54 (2H, d)	8.8
Aromatic (m-coupled)	Not explicitly reported	Not explicitly reported	6.25 (1H, d)	2.2
Aromatic (m-coupled)	Not explicitly reported	Not explicitly reported	6.41 (1H, d)	2.2
Aromatic (AX ₂)	Not explicitly reported	Not explicitly reported	6.30 (2H, d)	2.2
Aromatic (AX ₂)	Not explicitly reported	Not explicitly reported	6.11 (1H, t)	2.2
Aromatic (s)	Not explicitly reported	Not explicitly reported	5.99 (1H, s)	-
H-7a	Not explicitly reported	Not explicitly reported	6.02 (1H, d)	2.9
H-8a	4.27 (1H, d)	2.9	4.27 (1H, d)	2.9

H-7b	Not explicitly reported	Not explicitly reported	5.12 (1H, br s)	-
H-8b	Not explicitly reported	Not explicitly reported	4.18 (1H, d)	11.7
H-8c	Not explicitly reported	Not explicitly reported	2.87 (1H, dd)	11.7, 9.9
H-7c	Not explicitly reported	Not explicitly reported	4.30 (1H, d)	9.9

Note: The complete assignment of all protons was not available in the searched resources. The data is compiled from snippets of the original publication by Takaya et al. (2003).[\[1\]](#)

¹³C NMR Spectral Data

The complete ¹³C NMR data table for **Viniferol D** was not explicitly available in the searched resources. The original publication states that the ¹³C NMR data of **Viniferol D** are "certainly very close to those of (+)-ampelopsin C".[\[1\]](#) For reference and comparative purposes, researchers should consult publications detailing the spectroscopic data of (+)-ampelopsin C and other related stilbene trimers.

Experimental Protocols

Isolation and Purification of (+)-Viniferol D

The isolation of (+)-**Viniferol D** from the stems of *Vitis vinifera* 'Kyohou' involves a multi-step extraction and chromatographic purification process.[\[1\]](#)

- Extraction: The plant material is first extracted with methanol (MeOH).
- Solvent Partitioning: The resulting extract is then partitioned with ethyl acetate (EtOAc) to separate compounds based on their polarity.
- Chromatography: The EtOAc soluble fraction is subjected to a series of chromatographic techniques for further purification.
 - Silica Gel Chromatography: Initial fractionation is performed on a silica gel column.

- Reversed-Phase Chromatography: Further separation is achieved using reversed-phase silica gel (C-8).
- Size-Exclusion Chromatography: Sephadex LH-20 column chromatography is used to separate molecules based on their size.
- Preparative Thin-Layer Chromatography (TLC): The final purification step involves preparative TLC to yield pure (+)-**Viniferol D**.[\[1\]](#)

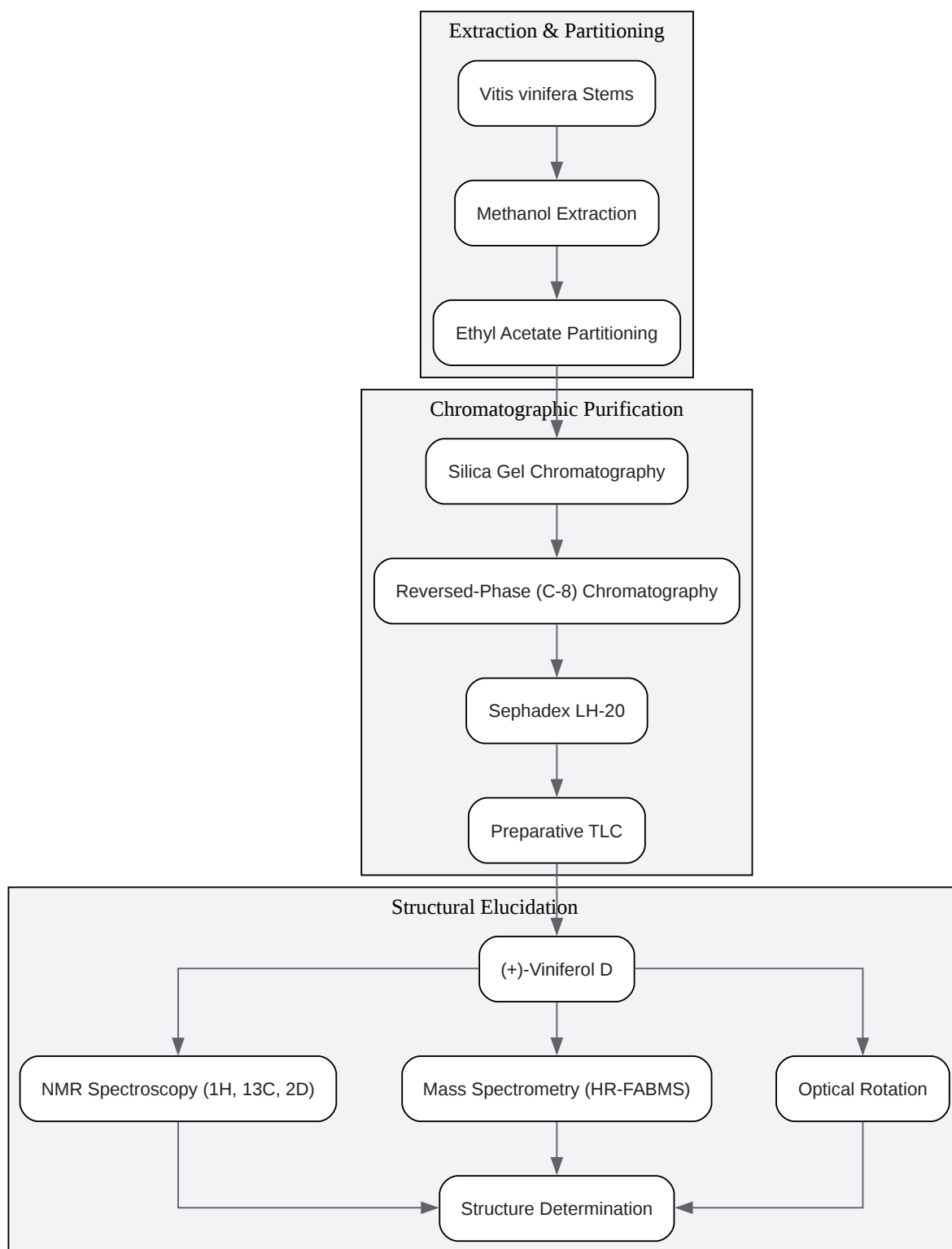
Spectroscopic Analysis

The structural elucidation of the purified compound is performed using standard spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer. The solvent used for analysis is typically deuterated methanol (methanol- d_4) or deuterated acetone (acetone- d_6).[\[1\]](#) Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are employed to establish the connectivity of protons and carbons.
- Mass Spectrometry (MS): High-resolution mass spectrometry, specifically Fast Atom Bombardment (FAB-MS), is used to determine the exact mass and molecular formula of the compound.[\[1\]](#)
- Optical Rotation: The specific rotation is measured using a polarimeter to determine the chiroptical properties of the molecule.[\[1\]](#)

Mandatory Visualization

The following diagram illustrates the general workflow for the isolation and structural characterization of **Viniferol D**.



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Caption: Workflow for the isolation and characterization of **Viniferol D**.

Since no specific signaling pathways for **Viniferol D** were identified in the search results, a diagram for a signaling pathway is not included. The provided diagram focuses on the experimental workflow as per the core requirements.

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References

- 1. files.core.ac.uk [files.core.ac.uk]
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